molecular formula C19H15FO5 B12751765 Methyl 2-((3-(2-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate CAS No. 131814-57-8

Methyl 2-((3-(2-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate

Cat. No.: B12751765
CAS No.: 131814-57-8
M. Wt: 342.3 g/mol
InChI Key: VAQYDTIMHYEPIJ-UHFFFAOYSA-N
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Description

Methyl 2-((3-(2-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a fluorophenyl group, a benzopyran ring, and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-(2-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate typically involves the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the benzopyran intermediate.

    Esterification: The final step involves the esterification of the resulting compound with methyl propanoate under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(2-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-((3-(2-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-((3-(2-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-(2-fluorophenyl)propanoate
  • Methyl 3-((4-fluoro-2-nitrophenyl)amino)propanoate

Uniqueness

Methyl 2-((3-(2-fluorophenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoate is unique due to its specific combination of a fluorophenyl group, a benzopyran ring, and a propanoate ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

131814-57-8

Molecular Formula

C19H15FO5

Molecular Weight

342.3 g/mol

IUPAC Name

methyl 2-[3-(2-fluorophenyl)-4-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C19H15FO5/c1-11(19(22)23-2)25-12-7-8-14-17(9-12)24-10-15(18(14)21)13-5-3-4-6-16(13)20/h3-11H,1-2H3

InChI Key

VAQYDTIMHYEPIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3F

Origin of Product

United States

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